4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine
Brand Name: Vulcanchem
CAS No.: 1150561-72-0
VCID: VC2816925
InChI: InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-6-5-7-17-13(12)18-8-10-19-11-9-18/h5-7H,8-11H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)N3CCOCC3
Molecular Formula: C15H23BN2O3
Molecular Weight: 290.17 g/mol

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine

CAS No.: 1150561-72-0

Cat. No.: VC2816925

Molecular Formula: C15H23BN2O3

Molecular Weight: 290.17 g/mol

* For research use only. Not for human or veterinary use.

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine - 1150561-72-0

Specification

CAS No. 1150561-72-0
Molecular Formula C15H23BN2O3
Molecular Weight 290.17 g/mol
IUPAC Name 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine
Standard InChI InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-6-5-7-17-13(12)18-8-10-19-11-9-18/h5-7H,8-11H2,1-4H3
Standard InChI Key JLCDXVWUDXAGHB-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)N3CCOCC3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)N3CCOCC3

Introduction

Chemical Structure and Fundamental Properties

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine features a 2-substituted pyridine core with two key functional groups: a morpholine ring directly attached at the 2-position and a pinacol boronate ester at the 3-position. The molecular structure combines the electron-deficient pyridine heterocycle with the saturated morpholine ring and the synthetically versatile boronic ester functionality.

Basic Chemical Data

The compound possesses the following fundamental properties:

PropertyValue
CAS Number1150561-72-0
Molecular FormulaC15H23BN2O3
Molecular Weight290.1657 g/mol
SMILES NotationCC1(C)OB(OC1(C)C)c1cccnc1N1CCOCC1

These chemical identifiers provide essential information for researchers seeking to work with or identify this compound in databases and chemical literature .

Structural Features

The structure contains several key elements that contribute to its chemical behavior:

  • The pyridine ring provides an aromatic scaffold with a nitrogen atom that can participate in hydrogen bonding and coordination chemistry

  • The morpholine substituent at the 2-position introduces a basic nitrogen center and an oxygen atom within a saturated heterocycle

  • The boronic ester at the 3-position represents a synthetically valuable functional group commonly used in cross-coupling reactions

This combination of structural elements creates a molecule with diverse reactivity patterns and potential applications in synthetic chemistry.

Structural FeatureExpected 1H NMR SignalsExpected 13C NMR Signals
Pinacol Methyl Groups~1.25 ppm (s, 12H)~25 ppm
Pinacol Quaternary Carbons-~83-84 ppm
Morpholine CH2-O~3.6-3.7 ppm (m, 4H)~66-67 ppm
Morpholine CH2-N~3.4-3.5 ppm (m, 4H)~45-55 ppm
Pyridine Ring Protons~7.0-9.0 ppm (complex pattern)~120-160 ppm

These expectations are based on the NMR data of related compounds containing pyridine rings, morpholine groups, and boronic ester functionalities .

Mass Spectrometry

In mass spectrometry analysis, the compound would be expected to show a characteristic molecular ion peak [M+H]+ at m/z 291.1736, corresponding to the protonated form of the molecule. High-resolution mass spectrometry would be valuable for confirming the molecular formula.

Reactivity Profile and Chemical Behavior

The reactivity of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine is largely determined by its three key functional groups.

Boronic Ester Reactivity

The pinacol boronate group represents the most synthetically versatile aspect of this molecule. This functional group is particularly valuable for:

  • Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides

  • Chan-Lam coupling with amines, phenols, and other nucleophiles

  • Oxidation to yield the corresponding hydroxylated derivative

  • Transborylation reactions to form alternative boronic acid derivatives

Isomeric Relationships and Structural Analogs

An important positional isomer of the target compound is 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine (CAS: 485799-04-0), which has been more extensively documented in chemical databases .

Comparative Analysis with Positional Isomer

Feature4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine
CAS Number1150561-72-0485799-04-0
Molecular FormulaC15H23BN2O3C15H23BN2O3
Molecular Weight290.1657 g/mol290.17 g/mol
Position of Boronic Ester3-position (adjacent to morpholine)5-position (distal from morpholine)
Expected Electronic EffectsGreater steric and electronic interaction between functional groupsMore independent behavior of functional groups

The positional relationship between the morpholine and boronic ester groups likely influences the reactivity patterns of these isomers, particularly in coupling reactions where steric factors can significantly impact reaction rates and selectivity .

Related Structural Analogs

Another related compound is 4-(2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethyl)morpholine, which contains an additional oxyethyl linker between the pyridine and morpholine moieties. This structural modification introduces greater conformational flexibility and potentially different physicochemical properties.

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